molecular formula C13H16O2 B8636375 ethyl 2-methyl-3-(4-methylphenyl)prop-2-enoate

ethyl 2-methyl-3-(4-methylphenyl)prop-2-enoate

Cat. No.: B8636375
M. Wt: 204.26 g/mol
InChI Key: OYLIWRZHBODATL-UHFFFAOYSA-N
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Description

ethyl 2-methyl-3-(4-methylphenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a propenoate backbone, which is further substituted with a methyl group and a 4-methylphenyl group

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

ethyl 2-methyl-3-(4-methylphenyl)prop-2-enoate

InChI

InChI=1S/C13H16O2/c1-4-15-13(14)11(3)9-12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3

InChI Key

OYLIWRZHBODATL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-3-(4-methylphenyl)prop-2-enoate can be achieved through several methods. One common approach involves the esterification of 2-methyl-3-(4-methylphenyl)-2-propenoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-methyl-3-(4-methylphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

ethyl 2-methyl-3-(4-methylphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme-catalyzed ester hydrolysis.

    Industry: It is used in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-3-(4-methylphenyl)prop-2-enoate involves its interaction with various molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol. This hydrolysis reaction is crucial for the compound’s activity in prodrug formulations.

Comparison with Similar Compounds

ethyl 2-methyl-3-(4-methylphenyl)prop-2-enoate can be compared with similar compounds such as:

    Methyl 2-methyl-3-(4-methylphenyl)-2-propenoate: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 2-methyl-3-(4-chlorophenyl)-2-propenoate: Similar structure but with a 4-chlorophenyl group instead of a 4-methylphenyl group.

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